molecular formula C22H22ClF3N4O B2672765 N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2085690-14-6

N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2672765
CAS No.: 2085690-14-6
M. Wt: 450.89
InChI Key: VHTUQRJXWPNWFN-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the tert-butyl group could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of compounds closely related to N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide has been conducted to explore their chemical properties and potential applications. Studies have focused on the development of new synthetic routes and the characterization of these compounds through various analytical techniques. This research area aims to expand the chemical library of such compounds for further applications in material science, medicinal chemistry, and as intermediates for other chemical syntheses (Hsiao et al., 2000), (Quiroga et al., 1999).

Biological Activity

The biological activity of compounds similar to this compound has been a significant area of study. Researchers have synthesized and tested new pyrazole amide derivatives for their insecticidal activity, providing insights into the development of novel agrochemicals (Xi-le Deng et al., 2016). Additionally, other studies have focused on the synthesis of novel pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents, highlighting the versatility of this chemical framework in drug development (Rahmouni et al., 2016).

Material Science Applications

In the field of material science, research on compounds structurally related to this compound has explored their application in the development of new materials. For instance, the synthesis and characterization of new polyamides derived from similar compounds have been investigated for their potential use in high-performance materials due to their desirable thermal and mechanical properties (Liaw & Liaw, 1998).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF3N4O/c1-12-18(20(31)28-16-8-6-14(7-9-16)21(3,4)5)13(2)30(29-12)19-17(23)10-15(11-27-19)22(24,25)26/h6-11H,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTUQRJXWPNWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C)C(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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